Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
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Overview
Description
“tert-Butyl 4- (S-methylsulfonimidoyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1934513-55-9. It has a molecular weight of 262.37 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl 4- (amino (methyl) (oxo)-lambda6-sulfaneylidene)piperidine-1-carboxylate”. The InChI code for this compound is "1S/C11H22N2O3S/c1-11 (2,3)16-10 (14)13-7-5-9 (6-8-13)17 (4,12)15/h5-8H2,1-4H3, (H2,12,15)" .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate and its derivatives are involved in various chemical synthesis processes. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through an asymmetric Mannich reaction, indicating its utility in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- The compound also behaves as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, showcasing its role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Applications in Organic Synthesis
- In organic syntheses, tert-butyl carbamate derivatives are used for metalation between nitrogen and silicon, followed by reactions with electrophiles. This demonstrates its versatility in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
- Its derivatives are also significant in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in nucleotide analogue synthesis (Ober, Marsch, Harms, & Carell, 2004).
Utility in Drug Synthesis and Modification
- It is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
- Additionally, tert-butyl carbamates are involved in N-methylation of α-amino acids, indicating their significance in modifying amino acid derivatives (Easton, Kociuba, & Peters, 1991).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Properties
IUPAC Name |
tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3S/c1-10(2,3)15-9(13)12-7-5-6-8-16(4,11)14/h11H,5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVXODURHJIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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